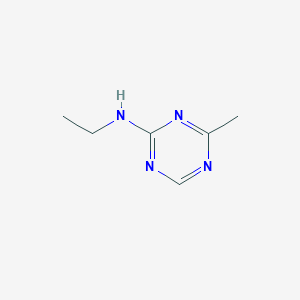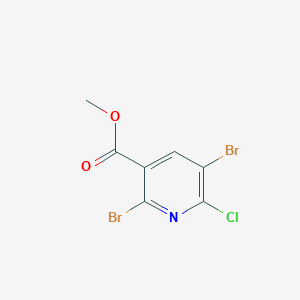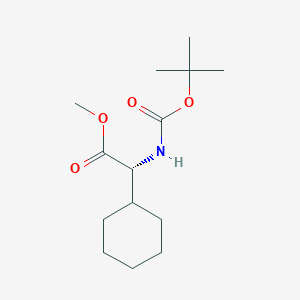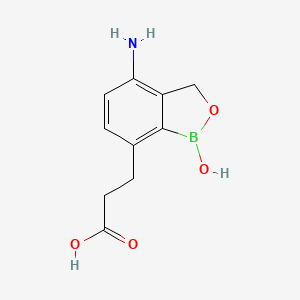
4-Amino-1,3-dihydro-1-hydroxy-2,1-benzoxaborole-7-propanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(4-Amino-1-hydroxy-1,3-dihydrobenzo[c][1,2]oxaborol-7-yl)propanoic acid is a complex organic compound that features a boron-containing heterocyclic structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Amino-1-hydroxy-1,3-dihydrobenzo[c][1,2]oxaborol-7-yl)propanoic acid typically involves the following steps:
Formation of the Boron-Containing Heterocycle: The initial step involves the formation of the boron-containing heterocycle. This can be achieved through the reaction of an appropriate boronic acid derivative with a suitable diol under acidic conditions.
Amination: The next step involves the introduction of the amino group. This can be done through a nucleophilic substitution reaction using an amine source such as ammonia or an amine derivative.
Hydroxylation: The hydroxyl group is introduced through a hydroxylation reaction, which can be achieved using oxidizing agents such as hydrogen peroxide or a peracid.
Propanoic Acid Addition: Finally, the propanoic acid moiety is introduced through a carboxylation reaction, typically using carbon dioxide under high pressure and temperature.
Industrial Production Methods
Industrial production of this compound may involve similar steps but optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase reaction efficiency and yield.
Analyse Chemischer Reaktionen
Types of Reactions
3-(4-Amino-1-hydroxy-1,3-dihydrobenzo[c][1,2]oxaborol-7-yl)propanoic acid undergoes several types of chemical reactions:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The amino group can be reduced to an amine using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The amino group can undergo substitution reactions with various electrophiles, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide
Reducing Agents: Lithium aluminum hydride, sodium borohydride
Electrophiles: Alkyl halides, acyl chlorides
Major Products
Oxidation: Formation of a carbonyl derivative
Reduction: Formation of an amine derivative
Substitution: Formation of substituted amino derivatives
Wissenschaftliche Forschungsanwendungen
3-(4-Amino-1-hydroxy-1,3-dihydrobenzo[c][1,2]oxaborol-7-yl)propanoic acid has several applications in scientific research:
Medicinal Chemistry: This compound is studied for its potential as a pharmaceutical agent due to its unique boron-containing structure, which can interact with biological targets in novel ways.
Biological Research: It is used in the study of enzyme inhibition, particularly those enzymes that interact with boron-containing compounds.
Industrial Applications: The compound’s unique chemical properties make it useful in the development of new materials and catalysts.
Wirkmechanismus
The mechanism of action of 3-(4-Amino-1-hydroxy-1,3-dihydrobenzo[c][1,2]oxaborol-7-yl)propanoic acid involves its interaction with specific molecular targets. The boron atom in the compound can form reversible covalent bonds with hydroxyl and amino groups in biological molecules, leading to enzyme inhibition or modulation of biological pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Crisaborole: A boron-containing compound used in the treatment of skin conditions such as eczema.
Tavaborole: Another boron-containing compound used as an antifungal agent.
Uniqueness
3-(4-Amino-1-hydroxy-1,3-dihydrobenzo[c][1,2]oxaborol-7-yl)propanoic acid is unique due to its specific structure, which allows for a diverse range of chemical reactions and biological interactions. Its combination of an amino group, hydroxyl group, and boron-containing heterocycle makes it a versatile compound in both chemical synthesis and biological applications.
Eigenschaften
Molekularformel |
C10H12BNO4 |
|---|---|
Molekulargewicht |
221.02 g/mol |
IUPAC-Name |
3-(4-amino-1-hydroxy-3H-2,1-benzoxaborol-7-yl)propanoic acid |
InChI |
InChI=1S/C10H12BNO4/c12-8-3-1-6(2-4-9(13)14)10-7(8)5-16-11(10)15/h1,3,15H,2,4-5,12H2,(H,13,14) |
InChI-Schlüssel |
LHZACEUSGQUIJG-UHFFFAOYSA-N |
Kanonische SMILES |
B1(C2=C(C=CC(=C2CO1)N)CCC(=O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-Bromo-3-methyl-1,8-bis[(propan-2-yl)oxy]anthracene-9,10-dione](/img/structure/B13137485.png)
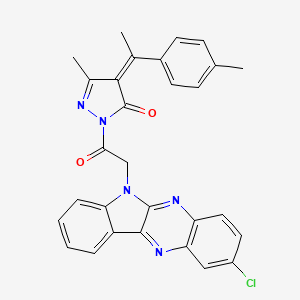
![6-(Trifluoromethyl)-[2,4'-bipyridine]-3-carbaldehyde](/img/structure/B13137499.png)

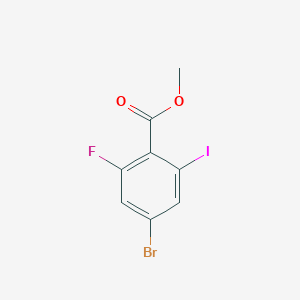
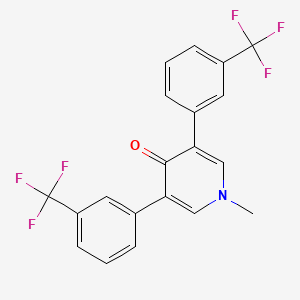
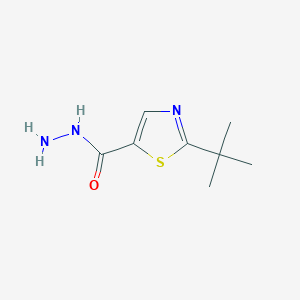
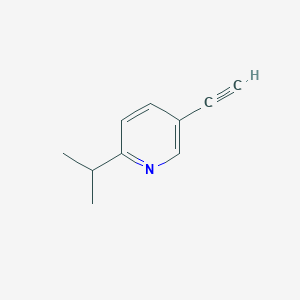
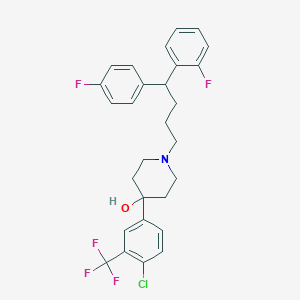
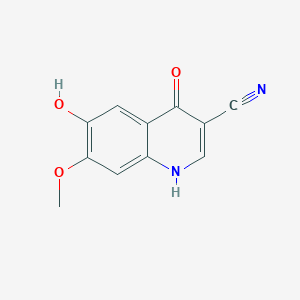
![9,9,18,18-Tetrahexyl-5,14-dithiapentacyclo[10.6.0.03,10.04,8.013,17]octadeca-1(12),2,4(8),6,10,13(17),15-heptaene-6,15-dicarbaldehyde](/img/structure/B13137543.png)
